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For Researchers, Scientists, and Drug Development Professionals

- A comprehensive analysis of the early clinical development of the discontinued ultra-long-
acting 32-agonist, carmoterol (TA-2005, CHF-4226), focusing on its pharmacokinetic,
pharmacodynamic, and safety profile in healthy volunteers and patients with chronic
obstructive pulmonary disease (COPD) and asthma.

Introduction

Carmoterol is an experimental, non-catechol, ultra-long-acting 32-adrenoreceptor agonist
(ultra-LABA) that was under investigation for the treatment of obstructive airway diseases,
including asthma and chronic obstructive pulmonary disease (COPD). Developed by Chiesi
Farmaceutici, carmoterol showed high potency and selectivity for the 32-adrenergic receptor in
preclinical studies.[1] Its development, however, was discontinued around 2010 as it was not
considered to have a competitive profile.[2] This document provides a detailed overview of the
available data from early-phase clinical trials, offering valuable insights for researchers in the
field of respiratory drug development.

Core Data Summary
Pharmacokinetics in Healthy Volunteers (Phase I)

A Phase | clinical trial (NCT00777595) was conducted to evaluate the safety, tolerability, and
pharmacokinetics of carmoterol in healthy volunteers. The study was a single-center,
randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple
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ascending dose (MAD) trial. While specific pharmacokinetic parameters (Cmax, AUC) from this
study are not publicly available in detail, the design is standard for early-phase trials and aimed
to establish the drug's profile in humans.

Another key Phase | study (NCT00777595) in healthy volunteers focused on the potential
effects of carmoterol on the QTc interval.[3] This was a randomized, double-blind, placebo- and
active-controlled crossover study. The primary objective was to assess the effect of single
therapeutic and supratherapeutic doses of inhaled carmoterol on ventricular repolarization. The
relationship between carmoterol plasma concentrations and QTc interval changes was a
secondary objective.[3]

Table 1: Pharmacokinetic Parameters of Carmoterol (Data Not Publicly Available)

Single Ascending Dose Multiple Ascending Dose
Parameter
(SAD) (MAD)
Cmax Data not available Data not available
Tmax Data not available Data not available
AUC Data not available Data not available
Half-life Data not available Data not available

Efficacy and Safety in Patients with COPD (Phase Il)

A dose-finding study (NCT00605891) evaluated the efficacy and safety of different doses of
carmoterol administered via a pressurized metered-dose inhaler (pMDI) in patients with
moderate to severe COPD.

Table 2: Efficacy of Carmoterol in Patients with COPD (Trough FEV1)
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Change in Trough Comparator

Treatment Group Dosing Regimen
FEV1 (mL) (Salmeterol)
Carmoterol 1 ug Once Daily Data not available
Carmoterol 2 pg Once Dalily Data not available
Carmoterol 4 ug Once Dalily Data not available
Salmeterol 50 pg Twice Daily Data not available Baseline

While the specific quantitative outcomes for FEV1 changes are not detailed in publicly
accessible documents, the study aimed to identify an optimal dosing regimen for further
development.

Efficacy and Safety in Patients with Asthma (Phase Il)

Carmoterol was also investigated in combination with the inhaled corticosteroid (ICS)
budesonide for the treatment of asthma. A study by Poli et al. (2009) assessed the systemic
exposure of this combination. The development of carmoterol as a monotherapy was halted,
with plans to continue its development in a fixed-dose combination with a corticosteroid.[4]

Table 3: Pharmacokinetics of Carmoterol in Combination with Budesonide in Asthma Patients

Parameter Carmoterol + Budesonide
Carmoterol Cmax Data not available
Carmoterol AUC Data not available
Budesonide Cmax Data not available
Budesonide AUC Data not available

Experimental Protocols
Phase | QTc Interval Study in Healthy Volunteers
(NCT00777595)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.chiesigroup.cn/img/annual_report/documenti/89_2q5pdywce8chiesi_group_annual_09_uk7c4a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Study Design: Randomized, double-blind, placebo- and moxifloxacin-controlled, crossover
study.

o Participants: Healthy adult male and female subjects.
e Inclusion Criteria (selected):
o Age 18-55 years.
o Body Mass Index (BMI) between 18 and 30 kg/m 2.
o Normal blood pressure.

o Normal 12-lead ECG with QTcF interval < 450 msec for males and < 470 msec for
females.[3]

o Serum potassium = 4.0 mEg/L.[2]

e |[nterventions:

[e]

Single therapeutic dose of inhaled carmoterol.

[e]

Single supratherapeutic dose of inhaled carmoterol.

Placebo.

o

[¢]

Moxifloxacin (positive control).

o Primary Outcome: Effect of carmoterol on the QTc interval compared to placebo.

e Secondary Outcomes:
o Relationship between QTc interval duration and carmoterol plasma concentrations.[3]
o Pharmacokinetics and urinary excretion of carmoterol.[3]

o Safety and tolerability.
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Phase Il Dose-Finding Study in COPD Patients
(NCT00605891)

¢ Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
o Participants: Patients with moderate to very severe COPD.

¢ Interventions:

o

Carmoterol pMDI 1.0 pg once daily.

o

Carmoterol pMDI 2.0 ug once daily.[1]

[¢]

Carmoterol pMDI 4.0 pg once daily.[1]

[e]

Salmeterol 50 pg Dry Powder Inhaler (DPI) twice daily (active comparator).[1]

o

Placebo pMDI once daily.[1]
¢ Primary Outcome: Change from baseline in trough FEV1.

o Secondary Outcomes: Other pulmonary function tests, safety, and tolerability.

Signaling Pathway and Experimental Workflow
Carmoterol Signaling Pathway

As a 32-adrenergic receptor agonist, carmoterol is expected to follow the canonical signaling
pathway of this drug class. Upon binding to the 32-adrenergic receptor on airway smooth
muscle cells, it activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase.
This enzyme catalyzes the conversion of ATP to cyclic AMP (CAMP). Increased intracellular
cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of
various downstream targets that ultimately cause smooth muscle relaxation and
bronchodilation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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